![molecular formula C10H10N4 B3025308 [2,2'-Bipyridine]-5,5'-diamine CAS No. 52382-48-6](/img/structure/B3025308.png)

[2,2'-Bipyridine]-5,5'-diamine

Descripción general

Descripción

“[2,2’-Bipyridine]-5,5’-diamine” is an organic compound that is an important isomer of the bipyridine family . It is a bidentate chelating ligand, forming complexes with many transition metals .

Synthesis Analysis

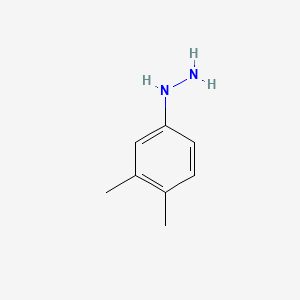

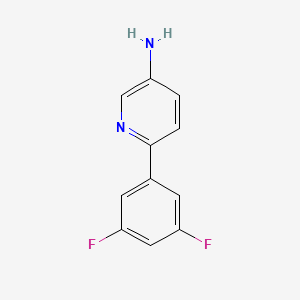

The synthesis of 2,2’-bipyridines involves C−C bond formations from C−H bonds . There are three main approaches to build well-decorated 2,2’-bipyridines from C−H bond cleavage: i) the formation of C2−C2′ bond by the dimerization of (activated) pyridines, ii) the C−H bond heteroarylation of activated pyridine, or iii) the late-stage functionalization of (activated) 2,2’-bipyridines including photoredox processes .Molecular Structure Analysis

The structure of 2,2’-bipyridine was subjected to solid form screening and crystal structure prediction . One anhydrate and a formic acid disolvate were crystallized for 2,2’-bipyridine . The structure of the complexes was interpreted by different spectroscopic techniques .Chemical Reactions Analysis

2,2’-Bipyridine is a bipyridine in which the two pyridine moieties are linked by a bond between positions C-2 and C-2’ . It forms complexes with many transition metals .Physical And Chemical Properties Analysis

2,2’-Bipyridine is a colorless solid with the formula C10H8N2 . It has a role as a ferroptosis inhibitor and a chelator .Aplicaciones Científicas De Investigación

a. Homogeneous Catalysis:

- Bipy complexes serve as catalysts in organic transformations, such as Suzuki coupling, Negishi coupling, and Stille coupling reactions . These reactions enable the synthesis of complex organic molecules, including pharmaceutical intermediates.

Luminescent Materials and Sensors

- Bipyridine derivatives exhibit luminescent properties, especially when coordinated with lanthanide ions . These complexes find applications in electroluminescent devices, lasers, and biosensors. Their emission spectra cover visible and near-infrared regions.

Photophysical Properties

Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. DOI: 10.3390/molecules29030576 Lanthanide complexes can be used in electroluminescent (EL) devices, lasers, and light-emitting biosensors in visible and near-infrared spectra. Therefore, it is of great significance to find new lanthanide luminous complexes .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Bipyridine derivatives have been reported to interact with β-amyloid (aβ) proteins, which are implicated in alzheimer’s disease .

Mode of Action

[2,2’-Bipyridine]-5,5’-diamine, as a bipyridine derivative, is believed to bind to Aβ proteins, inhibiting their aggregation . This interaction can exert a neuroprotective effect, potentially mitigating the progression of neurodegenerative diseases like Alzheimer’s .

Biochemical Pathways

The inhibition of aβ protein aggregation suggests that it may influence pathways related to protein folding and degradation, potentially impacting the pathogenesis of neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Its potential to inhibit aβ protein aggregation suggests that it may have neuroprotective effects, potentially mitigating the cellular damage associated with neurodegenerative diseases .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can impact the compound’s stability and its interactions with biological targets.

Propiedades

IUPAC Name |

6-(5-aminopyridin-2-yl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c11-7-1-3-9(13-5-7)10-4-2-8(12)6-14-10/h1-6H,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIRCDAYPQFYBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)C2=NC=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435899 | |

| Record name | 5,5'-DIAMINO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,2'-Bipyridine]-5,5'-diamine | |

CAS RN |

52382-48-6 | |

| Record name | 5,5'-DIAMINO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

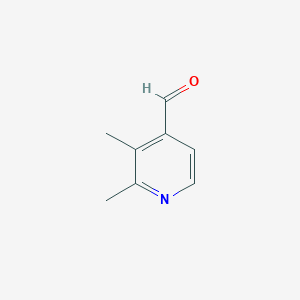

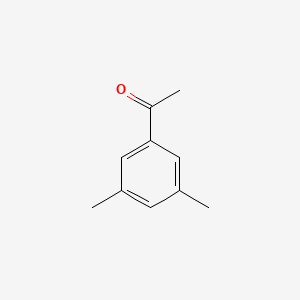

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol hydrochloride](/img/structure/B3025227.png)

![2-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid](/img/structure/B3025230.png)

![2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3025240.png)

![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3025241.png)